tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate
Overview
Description
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is an organic compound with the chemical formula C17H25FN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl carbamate group and a 3-fluorobenzyl substituent
Preparation Methods
The synthesis of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(3-fluorobenzyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl carbamate group or the fluorine atom on the benzyl ring. .
Scientific Research Applications
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
Tert-Butyl piperidin-4-ylcarbamate: Lacks the 3-fluorobenzyl group, making it less complex and potentially less active in certain applications.
Tert-Butyl 4-(4-fluorobenzyl)-3-methylpiperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring, which may alter its chemical and biological properties.
Phenylboronic acid: Although structurally different, it shares some reactivity patterns with tert-butyl derivatives and is used in similar synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-7-9-20(10-8-15)12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFPELRTVKTVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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